molecular formula C11H17NO4 B15305947 6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate

6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate

Cat. No.: B15305947
M. Wt: 227.26 g/mol
InChI Key: OPJJMUSXHBHJIM-UHFFFAOYSA-N
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Description

6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate is a chemical compound belonging to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. Tropane alkaloids are known for their diverse biological activities, making them of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformation while maintaining the integrity of the bicyclic structure .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its derivatives are studied for their potential therapeutic effects, including nematicidal activities . The compound’s unique structure also makes it a subject of interest in the development of new synthetic methodologies .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate include other tropane alkaloids such as atropine, scopolamine, and cocaine. These compounds share the bicyclic structure with a nitrogen atom but differ in their specific substituents and biological activities .

Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate

InChI

InChI=1S/C11H17NO4/c1-15-10(13)8-6-4-3-5-7(12-6)9(8)11(14)16-2/h6-9,12H,3-5H2,1-2H3

InChI Key

OPJJMUSXHBHJIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCCC(C1C(=O)OC)N2

Origin of Product

United States

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